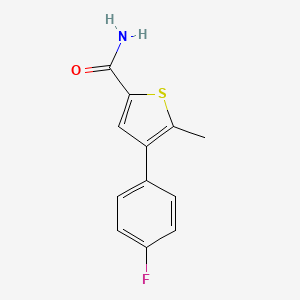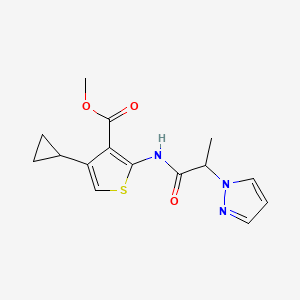![molecular formula C13H17NO3 B7583492 [(3S)-3-hydroxypyrrolidin-1-yl]-(4-methoxy-2-methylphenyl)methanone](/img/structure/B7583492.png)
[(3S)-3-hydroxypyrrolidin-1-yl]-(4-methoxy-2-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3S)-3-hydroxypyrrolidin-1-yl]-(4-methoxy-2-methylphenyl)methanone, also known as Methoxetamine (MXE), is a dissociative anesthetic drug that was first synthesized in 2010. MXE is a derivative of ketamine and has been used for scientific research purposes due to its unique chemical properties.
Mécanisme D'action
MXE binds to the NMDA receptor and blocks its activity. This leads to a decrease in the release of glutamate, an excitatory neurotransmitter, and an increase in the release of GABA, an inhibitory neurotransmitter. This shift in the balance between excitatory and inhibitory neurotransmitters leads to altered states of consciousness.
Biochemical and Physiological Effects
MXE has been shown to have a range of biochemical and physiological effects. In animal models, MXE has been shown to increase dopamine and serotonin release in the brain, leading to antidepressant effects. MXE has also been shown to increase heart rate and blood pressure, as well as cause respiratory depression and seizures at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
MXE has several advantages for lab experiments. It is a potent NMDA receptor antagonist, which makes it useful for studying the role of the NMDA receptor in learning, memory, and perception. MXE is also relatively stable and easy to synthesize, which makes it a good candidate for further research.
However, MXE also has several limitations for lab experiments. It is a controlled substance in many countries, which makes it difficult to obtain for research purposes. MXE also has a high potential for abuse and dependence, which makes it unsuitable for human studies.
Orientations Futures
For MXE research include investigating its antidepressant effects and potential therapeutic uses, as well as understanding its long-term effects and potential for abuse.
Méthodes De Synthèse
MXE can be synthesized by reacting 3-methoxyphenylacetone with hydroxylamine hydrochloride, followed by reduction with sodium borohydride. The resulting product is then reacted with 3,4-methylenedioxyphenyl-2-nitropropene and hydrogenated with palladium on carbon to yield MXE.
Applications De Recherche Scientifique
MXE has been used for scientific research purposes due to its unique chemical properties. MXE is a potent NMDA receptor antagonist, which means it can block the activity of the NMDA receptor in the brain. This receptor is involved in learning, memory, and perception, and its inhibition can lead to altered states of consciousness. MXE has also been shown to have antidepressant effects in animal models.
Propriétés
IUPAC Name |
[(3S)-3-hydroxypyrrolidin-1-yl]-(4-methoxy-2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9-7-11(17-2)3-4-12(9)13(16)14-6-5-10(15)8-14/h3-4,7,10,15H,5-6,8H2,1-2H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYAVBOTPXZZHP-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)N2CCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)C(=O)N2CC[C@@H](C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4-methylmorpholine-2-carboxamide](/img/structure/B7583417.png)
![[3-Fluoro-5-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7583422.png)


![Pyrrolidin-1-yl-[4-(1,3-thiazol-4-yl)phenyl]methanone](/img/structure/B7583433.png)
![(2-benzyl-2-bicyclo[2.2.1]heptanyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7583452.png)
![3-[[2-(Trifluoromethyl)phenyl]methyl]-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B7583464.png)
![3-[2-(Azocan-1-yl)-2-oxoethyl]-1,3-oxazinan-2-one](/img/structure/B7583484.png)




